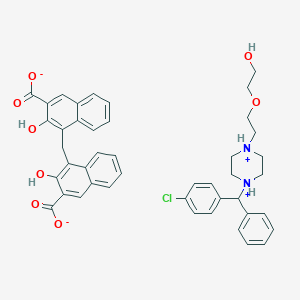
Hydroxyzinepamoat
Übersicht
Beschreibung
Hydroxyzine Pamoate is a light yellow odorless powder . It is a synthetic piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic, and anti-anxiety properties . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery . This medicine is also used to relieve symptoms of allergic conditions .
Molecular Structure Analysis
Hydroxyzine Pamoate is chemically designated as (±)-2- [2- [4- (p-Chloro-α-phenylbenzyl)-1- piperazinyl]ethoxy]ethanol 4,4 -methylenebis [3-hydroxy-2-naphthoate] (1:1) . Its molecular formula is C21H27ClN2O2.C23H16O6 and its molecular weight is 763.29 .Chemical Reactions Analysis
Hydroxyzine Pamoate is practically insoluble in water and methanol and freely soluble in dimethylformamide . It is metabolized in the liver; the main metabolite (45%), cetirizine, is formed through oxidation of the alcohol moiety to a carboxylic acid by alcohol dehydrogenase .Physical And Chemical Properties Analysis
Hydroxyzine Pamoate is a light yellow odorless powder . It is practically insoluble in water and methanol and freely soluble in dimethylformamide .Wissenschaftliche Forschungsanwendungen
Behandlung von Angst und Spannung
Hydroxyzinepamoat ist angezeigt zur symptomatischen Linderung von Angst und Spannung im Zusammenhang mit Psychoneurosen . Es zeigt sedative und anxiolytische Eigenschaften, was es effektiv bei generalisierter Angststörung, Spannung, die durch Psychoneurose verursacht wird, und anderen Erkrankungen mit Ängstlichkeitsmanifestationen macht .
Management allergischer Zustände
This compound ist eine gängige Behandlung für allergische Zustände wie Pruritus, Urtikaria, Dermatosen und Histamin-vermittelten Pruritus . Es ist ein Histamin-H1-Rezeptor-Antagonist der ersten Generation, der bei der Behandlung dieser Erkrankungen hilft .
Prämedikation vor medizinischen Eingriffen
In einigen Regionen wie Kanada wird this compound bei Erwachsenen und Kindern als Prämedikation vor medizinischen Eingriffen wie z. B. Zahnoperationen eingesetzt . Es hilft, Angst und Spannung im Zusammenhang mit diesen Eingriffen zu bewältigen .
Kontrolle von Übelkeit und Erbrechen
Neben seiner Anwendung bei der Behandlung von Angstzuständen und allergischen Erkrankungen wird this compound auch zur Kontrolle von Übelkeit und Erbrechen eingesetzt, ausgenommen Übelkeit und Erbrechen in der Schwangerschaft .
Schlafstörungen
This compound wurde auf seine Wirksamkeit und Sicherheit bei der Behandlung von Schlaflosigkeit bei Erwachsenen untersucht . Die Studien deuten darauf hin, dass Hydroxyzine als kurzfristige Behandlungsoption für Erwachsene mit Schlaflosigkeit in Betracht gezogen werden könnte, bei denen eine vorherige Therapie unwirksam, nicht vertragen oder kontraindiziert war .
Qualitätsprüfungen und Assays
This compound wird als Referenzstandard in bestimmten Qualitätsprüfungen und Assays verwendet, wie in den USP-Kompendien spezifiziert . Diese Tests helfen, die Qualität und Wirksamkeit des Arzneimittels zu gewährleisten .
Wirkmechanismus
Target of Action
Hydroxyzine pamoate’s primary target is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, hives, and sneezing .
Mode of Action
Hydroxyzine pamoate acts as a potent and selective histamine H1 receptor inverse agonist . By binding to these receptors, it blocks the action of histamine, a substance produced by the body in response to allergens . This interaction results in relief from allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by hydroxyzine pamoate is the histamine signaling pathway . By acting as an inverse agonist at the histamine H1 receptor, hydroxyzine pamoate inhibits the effects of histamine, reducing allergic symptoms .
Pharmacokinetics
Hydroxyzine pamoate is rapidly absorbed following oral administration . The onset of its sedative action occurs between 15 and 60 minutes, and its effect persists for 4-6 hours . The half-life of hydroxyzine is reportedly 14-25 hours, and is shorter in children (~7.1 hours) than in adults (~20 hours) . Elimination half-life is prolonged in the elderly, averaging approximately 29 hours .
Result of Action
The molecular and cellular effects of hydroxyzine pamoate’s action include the reduction of allergic symptoms such as itching, hives, and sneezing . It also exhibits sedative, anxiolytic, and antiemetic properties , making it useful for treating anxiety and tension associated with psychoneuroses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of hydroxyzine pamoate. For instance, hydroxyzine pamoate is less soluble in water compared to hydroxyzine HCL, which results in a slower dissolution rate and absorption, leading to a delayed onset of action . Furthermore, hydroxyzine pamoate may potentiate the effects of central nervous system (CNS) depressants following general anesthesia .
Safety and Hazards
Hydroxyzine Pamoate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Adverse events specific to Hydroxyzine usage are drowsiness and dryness of the mouth, and there were respiratory complications due to a synergistic reaction of Hydroxyzine .
Zukünftige Richtungen
There is an association between long-term neurodevelopmental adverse effects and early use of Hydroxyzine . Controlled studies are required in order to prove a causal relationship and to confirm the safety of Hydroxyzine in the pediatric population . For the time being, it is suggested to use Hydroxyzine for the shortest possible duration in preschool-age children .
Biochemische Analyse
Biochemical Properties
Hydroxyzine pamoate functions by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction inhibits the binding of histamine, thereby reducing allergic symptoms such as itching and hives. Additionally, hydroxyzine pamoate exhibits skeletal muscle relaxing, bronchodilator, antiemetic, and analgesic properties . The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
Hydroxyzine pamoate influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by blocking histamine H1 receptors on effector cells, leading to reduced histamine-mediated responses . This action results in decreased allergic reactions and sedation. Hydroxyzine pamoate also affects the central nervous system by suppressing activity in certain subcortical areas, contributing to its anxiolytic and sedative effects .
Molecular Mechanism
The primary mechanism of action of hydroxyzine pamoate is as a potent and selective histamine H1 receptor inverse agonist . This action is responsible for its antihistamine and sedative effects. Hydroxyzine pamoate also undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is gradually absorbed into the bloodstream . The compound’s active metabolite, cetirizine, contributes to its antihistaminic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, hydroxyzine pamoate demonstrates rapid absorption from the gastrointestinal tract, with clinical effects typically noted within 15 to 30 minutes . The compound has a half-life of approximately 20 hours in adults, with its clinical effects wearing off before complete elimination . Long-term studies have shown that hydroxyzine pamoate maintains its efficacy over extended periods, although its sedative effects may diminish with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of hydroxyzine pamoate vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and anxiety without significant adverse effects . At higher doses, hydroxyzine pamoate can induce hypersedation, convulsions, and other toxic effects . Studies in pregnant animals have shown that high doses can lead to fetal abnormalities .
Metabolic Pathways
Hydroxyzine pamoate is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 . The main active metabolite, cetirizine, is generated by the oxidation of hydroxyzine’s alcohol moiety to a carboxylic acid . This metabolite is responsible for much of hydroxyzine’s antihistaminic effect. The compound is further broken down into several other metabolites, although specific pathways have not been fully elucidated .
Transport and Distribution
Hydroxyzine pamoate is rapidly absorbed and distributed throughout the body, with a volume of distribution of approximately 16 to 23 L/kg in adults . The compound is transported in the bloodstream and binds to plasma proteins, facilitating its distribution to various tissues . Hydroxyzine pamoate undergoes hydrolysis in the gastrointestinal tract, releasing the active hydroxyzine, which is then absorbed into the bloodstream .
Subcellular Localization
Hydroxyzine pamoate’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine H1 receptors on effector cells . The compound’s activity is influenced by its binding to these receptors, leading to the inhibition of histamine-mediated responses. Hydroxyzine pamoate does not appear to undergo significant post-translational modifications that would direct it to specific organelles .
Eigenschaften
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOKGIIKXGMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68-88-2 (Parent) | |
| Record name | Hydroxyzine pamoate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00907580 | |
| Record name | Hydroxyzine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10246-75-0 | |
| Record name | Hydroxyzine pamoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10246-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine pamoate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine pamoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyzine pamoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyzine embonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE PAMOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20215MUFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



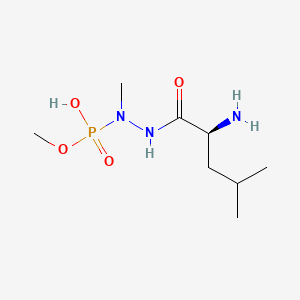
![[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate](/img/structure/B1674037.png)
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)
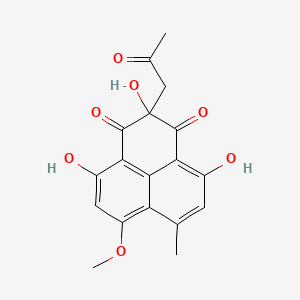
![[(Z,2S)-4-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(2R,3R,4S,6S)-4-(chloromethyl)-3,4,6-trihydroxy-6-methyloxan-2-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]carbamoyl]but-3-en-2-yl] acetate](/img/structure/B1674041.png)
![(2S,3Z)-5-{[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3R,4R,5R,7S)-4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]amino}-5-oxopent-3-en-2-yl acetate](/img/structure/B1674042.png)
![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)
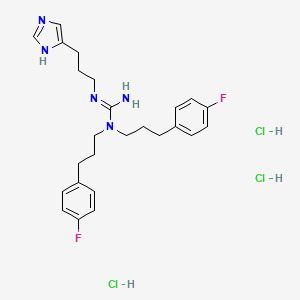
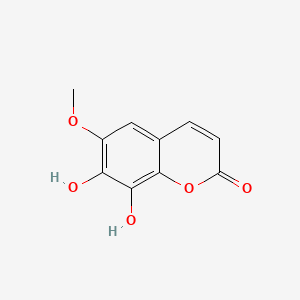
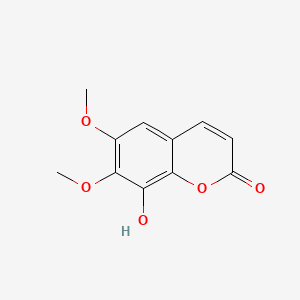
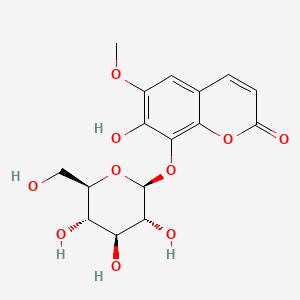

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674057.png)
![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)